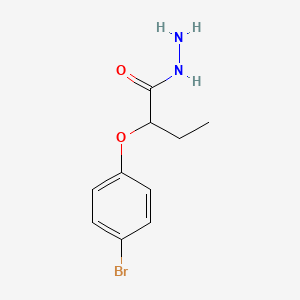![molecular formula C14H9Cl3N2OS B4906670 2-chloro-N-[(2,5-dichlorophenyl)carbamothioyl]benzamide](/img/structure/B4906670.png)
2-chloro-N-[(2,5-dichlorophenyl)carbamothioyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-[(2,5-dichlorophenyl)carbamothioyl]benzamide is a thiourea derivative known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzamide moiety substituted with chloro and dichlorophenyl groups, making it a valuable ligand in coordination chemistry and a potential candidate for various biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[(2,5-dichlorophenyl)carbamothioyl]benzamide typically involves the reaction of 2-chlorobenzoyl chloride with potassium thiocyanate in acetone to form the intermediate 2-chlorobenzoyl isothiocyanate. This intermediate is then reacted with 2,5-dichloroaniline to yield the final product. The reaction conditions generally include:
Solvent: Acetone
Temperature: Room temperature to reflux
Reaction Time: Several hours to overnight
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-chloro-N-[(2,5-dichlorophenyl)carbamothioyl]benzamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro groups can be substituted with other nucleophiles.
Oxidation Reactions: The thiourea moiety can be oxidized to form sulfoxides or sulfones.
Complexation Reactions: The compound can form complexes with transition metals.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Complexation Reactions: Transition metal salts in aqueous or organic solvents.
Major Products Formed
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation Products: Sulfoxides or sulfones.
Metal Complexes: Coordination complexes with metals like copper, nickel, or cobalt.
Applications De Recherche Scientifique
2-chloro-N-[(2,5-dichlorophenyl)carbamothioyl]benzamide has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential antibacterial, antifungal, and antitubercular activities.
Medicine: Explored for its potential use in drug development due to its biological activities.
Industry: Utilized in the synthesis of other thiourea derivatives and as an intermediate in organic synthesis.
Mécanisme D'action
The mechanism of action of 2-chloro-N-[(2,5-dichlorophenyl)carbamothioyl]benzamide involves its interaction with various molecular targets. In biological systems, it may inhibit the growth of microorganisms by interfering with essential enzymes or cellular processes. The compound’s ability to form metal complexes also contributes to its biological activity, as these complexes can interact with biomolecules and disrupt their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-chloro-N-[(2,4-dichlorophenyl)carbamothioyl]benzamide
- 2-chloro-N-[(3,5-dichlorophenyl)carbamothioyl]benzamide
- 2-chloro-N-[(2,5-dichlorophenyl)carbamothioyl]pyridine
Uniqueness
2-chloro-N-[(2,5-dichlorophenyl)carbamothioyl]benzamide is unique due to its specific substitution pattern, which influences its reactivity and biological activity. The presence of both chloro and dichlorophenyl groups enhances its ability to form stable complexes with transition metals and contributes to its diverse range of applications.
Propriétés
IUPAC Name |
2-chloro-N-[(2,5-dichlorophenyl)carbamothioyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl3N2OS/c15-8-5-6-11(17)12(7-8)18-14(21)19-13(20)9-3-1-2-4-10(9)16/h1-7H,(H2,18,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVLSJVRTOHXDCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC(=S)NC2=C(C=CC(=C2)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl3N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2Z)-2-({1-[(2-FLUOROPHENYL)METHYL]-1H-INDOL-3-YL}METHYLIDENE)-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE](/img/structure/B4906591.png)
![2,5-dichloro-N-[4-(4-chlorophenoxy)phenyl]benzamide](/img/structure/B4906599.png)

![butyl 4-[(5-nitro-2-pyridinyl)amino]benzoate](/img/structure/B4906611.png)

![2-{[(2-chlorophenyl)carbonyl]amino}-N,N-dimethyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B4906631.png)
![3-(2-fluorophenyl)-5-[(2-methoxyphenoxy)acetyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B4906637.png)
![N-{[4-(4-chloro-2-nitrophenyl)piperazin-1-yl]carbonothioyl}-4-methylbenzamide](/img/structure/B4906643.png)
![N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2,2-diphenylpropanamide](/img/structure/B4906661.png)
![4-[3-[(4-Methoxyphenyl)methylamino]butyl]phenol](/img/structure/B4906667.png)
![2-[(4-cyano-3-{[2-(diethylamino)-2-oxoethyl]sulfanyl}-5-isothiazolyl)sulfanyl]-N,N-diethylacetamide](/img/structure/B4906673.png)
![N-benzyl-12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B4906680.png)
![N-(2-chlorophenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B4906688.png)
